3-benzoyl-6-bromo-1-benzofuran-4,5-dione
Overview
Description
3-benzoyl-6-bromo-1-benzofuran-4,5-dione: is a chemical compound that belongs to the benzofuran familyThe unique structure of this compound, which includes a benzoyl group, a bromine atom, and a benzofuran ring, makes it an interesting subject for research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-6-bromo-1-benzofuran-4,5-dione typically involves the bromination of a benzofuran derivative followed by the introduction of a benzoyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The benzoylation step can be achieved using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 3-benzoyl-6-bromo-1-benzofuran-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the benzoyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: 3-benzoyl-6-bromo-1-benzofuran-4,5-dione is used as a building block in organic synthesis.
Biology and Medicine: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are exploring its use in developing new therapeutic agents for treating infections and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-benzoyl-6-bromo-1-benzofuran-4,5-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
- 3-benzoyl-1-benzofuran-4,5-dione
- 6-bromo-1-benzofuran-4,5-dione
- 3-benzoyl-6-chloro-1-benzofuran-4,5-dione
Comparison: Compared to similar compounds, 3-benzoyl-6-bromo-1-benzofuran-4,5-dione stands out due to the presence of both a benzoyl group and a bromine atom. This unique combination enhances its reactivity and potential biological activities. The bromine atom, in particular, can participate in various substitution reactions, making the compound versatile for synthetic applications .
Properties
IUPAC Name |
3-benzoyl-6-bromo-1-benzofuran-4,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrO4/c16-10-6-11-12(15(19)14(10)18)9(7-20-11)13(17)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKEHWUESXUHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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